molecular formula C19H15IN4 B1143804 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide CAS No. 13014-90-9

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide

Cat. No.: B1143804
CAS No.: 13014-90-9
M. Wt: 426.25
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Description

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide is an organic iodide salt of the 2,3,5-triphenyltetrazolium cation. This compound is of significant interest in chemical research, particularly in the fields of materials science and crystallography. It serves as a versatile organic precursor for synthesizing complex organic-inorganic hybrid materials. For instance, it can form coordination compounds with metal halides, such as tetrachloridocobaltate(II), leading to structures with potential magnetic and electronic properties . The tetrazolium cation in these salts often engages in weak intermolecular interactions, including C-H···I hydrogen bonds and C-H···π interactions, which help stabilize the crystal lattice and contribute to the material's overall supramolecular architecture . The compound's crystalline structure has been extensively characterized, with studies confirming its formation of monoclinic crystal systems and providing detailed atomic coordinate data . As a reagent, it is a valuable building block for developing new crystalline materials and studying intermolecular interactions. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

13014-90-9

Molecular Formula

C19H15IN4

Molecular Weight

426.25

IUPAC Name

2,3,5-triphenyl-1H-tetrazol-1-ium;iodide

InChI

InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H

SMILES

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

Preparation Methods

Formazan Oxidation Route

The most widely documented method for synthesizing triphenyltetrazolium salts begins with the formation of a formazan intermediate, followed by oxidation to generate the tetrazolium cation. While existing literature primarily describes the chloride derivative, this pathway can be adapted for iodide synthesis through strategic modifications.

Synthesis of Benzaldehyde Phenylhydrazone

The process initiates with the condensation of benzaldehyde and phenylhydrazine in methanol under cooled conditions (5°C), yielding benzaldehyde phenylhydrazone as an off-white solid. Key parameters include:

ParameterValue/DescriptionYield
SolventMethanol85–90%
Temperature5°C
Reaction Time2 hours

This step benefits from mild conditions and high reproducibility, though product purity depends on rigorous washing with cold methanol.

Diazonium Salt Formation

Aniline undergoes diazotization in hydrochloric acid with sodium nitrite at 0–5°C, producing a diazonium salt solution. The use of excess sodium nitrite (25–30%) ensures complete conversion, verified by starch-iodide paper testing.

Formazan Synthesis

Coupling benzaldehyde phenylhydrazone with diazonium salt in methanol-pyridine (5:1) at 0–10°C yields 2,3,5-triphenylformazan as a deep red crystalline solid:

Phenylhydrazone+Diazonium saltFormazan(Yield: 59%)[2]\text{Phenylhydrazone} + \text{Diazonium salt} \rightarrow \text{Formazan} \quad (\text{Yield: 59\%})

Critical factors:

  • Temperature control : Maintaining ≤10°C prevents side reactions

  • Solvent system : Pyridine acts as both base and catalyst

Oxidation to Tetrazolium Cation

The formazan intermediate undergoes oxidative cyclization. For chloride derivatives, chlorine gas (Cl₂) in methanol at 0°C achieves 63% yield. For iodide synthesis, alternative oxidants like iodine (I₂) or metal iodides (e.g., FeI₃) could theoretically introduce the iodide counterion, though literature explicitly documenting this adaptation remains sparse.

Anion Exchange Metathesis

A secondary route involves preparing the chloride salt followed by iodide substitution. The crystal structure study in demonstrates this approach using sodium 2,3-dioxoindoline-5-sulfonate:

TTC-Cl+Na+SaltTTC+Salt+NaCl(Yield: 80%)[1]\text{TTC-Cl} + \text{Na}^+ \text{Salt} \rightarrow \text{TTC}^+ \text{Salt}^- + \text{NaCl} \quad (\text{Yield: 80\%})

Adapting this for iodide synthesis:

ReagentRoleConditions
Sodium iodideIodide sourceAqueous solution
TTC-ClCation precursorRoom temperature

Key advantages:

  • Avoids hazardous Cl₂ gas handling

  • Enables high-purity isolation via recrystallization

Comparative Analysis of Methodologies

Yield and Scalability

MethodStepYieldScalability
Formazan oxidationFormazan synthesis59%Moderate
Oxidation to TTC-Cl63%Requires Cl₂
Anion exchangeMetathesis reaction80%High

The metathesis route offers superior yields but depends on precursor availability. Industrial-scale applications may favor this method despite its dependency on pre-formed TTC-Cl.

Challenges and Optimization Strategies

Crystallization Issues

The tetrazolium iodide’s hygroscopic nature complicates crystallization. Reported solutions include:

  • Mixed solvent systems (acetonitrile/ether)

  • Activated carbon treatment for decolorization

Counterion Exchange Efficiency

Iodide incorporation efficiency depends on:

  • Solvent polarity (methanol > water)

  • Stoichiometric excess of NaI (1.5–2.0 eq)

Characterization Data

Spectral Properties

While specific data for the iodide salt remains unreported, analogous chloride derivatives exhibit:

  • ¹H NMR (CDCl₃): δ 7.2–7.8 ppm (aryl protons)

  • IR : 1600–1450 cm⁻¹ (C=N stretching)

Thermal Behavior

  • Melting point : Chloride derivatives melt at 242–243°C ; iodide expected higher due to increased ionic radius

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of various materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Triphenyl-2H-tetrazolium chloride: Similar in structure but with a chloride ion instead of an iodide ion.

    2,3,5-Triphenyl-2H-tetrazolium bromide: Similar in structure but with a bromide ion instead of an iodide ion.

    Tetrazolium salts: A broader class of compounds with similar tetrazolium cores but different substituents.

Uniqueness

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions in various chemical and biological contexts

Biological Activity

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide (CAS No. 13014-90-9) is a chemical compound characterized by its unique tetrazolium structure with three phenyl substituents. Its molecular formula is C19H15N4I, and it has a molecular weight of 426.25 g/mol. This compound has garnered interest in various fields, particularly in biological and chemical research due to its diverse biological activities and potential applications.

PropertyValue
Molecular Formula C19H15N4I
Molecular Weight 426.25 g/mol
IUPAC Name 2,3,5-triphenyl-1H-tetrazol-1-ium; iodide
CAS Number 13014-90-9

The compound is typically synthesized through the reaction of triphenylphosphine with azides in organic solvents like dichloromethane at room temperature. The synthesis process can yield high purity and yield through recrystallization or chromatography techniques .

The biological activity of this compound is attributed to its ability to act as an electron donor or acceptor, facilitating redox reactions within biological systems. This functionality allows it to interact with various biomolecules, including proteins and enzymes, potentially modulating their activity and influencing metabolic pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : Effective against multiple strains with varying resistance profiles.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines indicate that this compound possesses selective cytotoxic effects:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)20
MCF7 (Breast Cancer)25
A549 (Lung Cancer)15

These results suggest that the compound may have potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and pathways involved in inducing apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a broad-spectrum activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the crystallographic parameters of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide, and how were they determined?

The compound crystallizes in the monoclinic space group P21/c with unit cell dimensions:

  • a=9.6541A˚a = 9.6541 \, \text{Å}, b=30.9983A˚b = 30.9983 \, \text{Å}, c=24.3469A˚c = 24.3469 \, \text{Å}, β=97.930\beta = 97.930^\circ
  • V=7216.4A˚3V = 7216.4 \, \text{Å}^3, Z=16Z = 16, Dx=1.569Mg m3D_x = 1.569 \, \text{Mg m}^{-3} Data were collected at 100 K using MoKα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) and refined using SHELXL, achieving R=0.075R = 0.075 and wR=0.172wR = 0.172. Structural determination relied on single-crystal X-ray diffraction, with refinement challenges due to the high ZZ value and complex packing .

Q. What spectroscopic methods are used to confirm the synthesis of this tetrazolium iodide derivative?

Key methods include:

  • Single-crystal X-ray diffraction for unambiguous structural confirmation .
  • Thin-layer chromatography (TLC) with iodine vapor visualization to assess purity, using solvent systems like toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) .
  • NMR and IR spectroscopy to verify functional groups and molecular integrity, though specific data for this compound are not provided in the evidence.

Advanced Research Questions

Q. How do high ZZZ-values and complex unit cells impact structural refinement for this compound?

The Z=16Z = 16 value indicates 16 formula units per unit cell , leading to densely packed structures with potential for disordered regions. Challenges include:

  • Increased computational demands during refinement due to a high data-to-parameter ratio (19.0 in this case).
  • Risk of overlapping electron density peaks, requiring iterative modeling and validation tools in SHELXL .
  • Strategies: Use high-resolution data (θ>25\theta > 25^\circ) and anisotropic displacement parameters to improve model accuracy .

Q. What experimental design considerations are critical for synthesizing tetrazolium salts with high crystallinity?

Key factors include:

  • Solvent selection : Use polar aprotic solvents (e.g., methanol/water mixtures) to promote slow crystallization and reduce defects.
  • Temperature control : Crystallization at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, as demonstrated in the reported structure .
  • Additives : Catalysts like InCl3_3 (used in analogous triazole syntheses) may improve reaction yields and purity .

Q. How can discrepancies in RRR-factors during X-ray refinement be addressed?

The reported R=0.075R = 0.075 suggests moderate agreement between observed and calculated data. To mitigate high RR-factors:

  • Check for twinning : Use PLATON or similar tools to detect twinning, which is common in high-symmetry space groups.
  • Model disorder : Apply partial occupancy or rigid-body constraints for flexible phenyl groups.
  • Validate hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···I contacts) to ensure geometric plausibility .

Q. What role does hydrogen bonding play in stabilizing the crystal lattice of this compound?

While explicit hydrogen bonding data are not provided, the iodide counterion likely participates in C–H···I interactions with the tetrazolium core. Such interactions stabilize the lattice and influence packing motifs. Computational tools like Hirshfeld surface analysis (used in analogous triazole studies) can quantify these interactions .

Methodological Challenges

Q. How can researchers optimize reaction conditions to minimize by-products in tetrazolium salt synthesis?

  • Stepwise purification : Use recrystallization (ethanol/water) followed by column chromatography to isolate the target compound.
  • Stoichiometric control : Avoid excess phenylating agents to reduce side reactions.
  • In situ monitoring : Employ TLC or inline spectroscopy to track reaction progress .

Q. What are the limitations of using SHELXL for refining complex ionic structures?

  • Handling disorder : SHELXL requires manual input for disordered regions, which is time-intensive.
  • High ZZ structures : Large unit cells strain computational resources; parallel processing or cloud-based refinement may be necessary.
  • Validation : Cross-check with programs like OLEX2 or PLATON to ensure geometric and thermal parameter reliability .

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